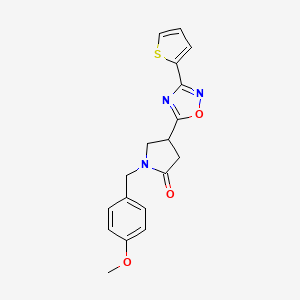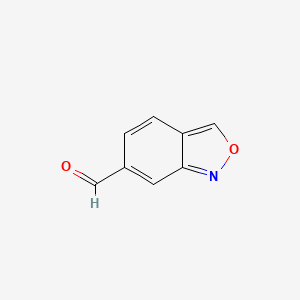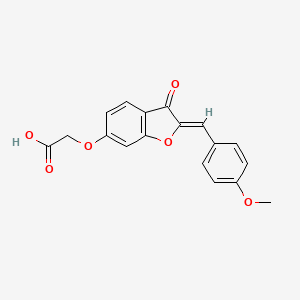
1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound with potential applications in scientific research. It is a member of the pyrrolidinone family of compounds, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Crystal Structure and Molecular Arrangements
The crystal and molecular structures of derivatives similar to 1-(4-Methoxybenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, particularly methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, reveal V-shaped molecular arrangements. These structures significantly influence solid-state molecular packing through various hydrogen bonds and π⋯π interactions, highlighting the importance of methoxybenzyl groups in determining the solid-state properties of such compounds (Khan, Ibrar, & Simpson, 2014).
Antimicrobial and Antioxidant Activities
Compounds containing the 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones framework, which includes elements of the target compound, exhibit notable antimicrobial and antioxidant activities. This suggests the potential for these compounds to be used in developing new antimicrobial and antioxidant agents, especially those targeting Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli (Anusevičius et al., 2015).
Antitubercular Activity
The Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, which share structural similarities with the compound of interest, particularly those with pyrrolidine substitution, have been identified as potent antitubercular agents against Mycobacterium tuberculosis H37Rv. This indicates the significant potential of structurally related compounds in tuberculosis treatment (Badiger & Khazi, 2013).
Optical Limiting Materials
Derivatives of 1,3,4-oxadiazole, such as those incorporating thiophene units and methoxybenzyl groups, have been synthesized and evaluated for their optical limiting properties. These materials exhibit good optical limiting behavior due to effective three-photon absorption, suggesting applications in protective optical devices and systems (Shivashankar, Anantapadmanabha, & Adhikari, 2013).
Synthesis and Evaluation of Novel Compounds
Novel Schiff S-Bases compounds containing oxadiazole rings have been synthesized and evaluated for their antibacterial activities, demonstrating considerable activity against Escherichia coli. This underscores the potential for developing new antibacterial agents based on the oxadiazole ring structure, which is present in the compound of interest (Tomma, Raheema, & Rou'il, 2019).
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-6-4-12(5-7-14)10-21-11-13(9-16(21)22)18-19-17(20-24-18)15-3-2-8-25-15/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPPNIYNJIUIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)
![4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952825.png)

![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)
![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)
![Ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)
![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)
![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)


